

# Synthesis of 1-Methyl-cyclobutylamine from Cyclobutanone and Methylamine: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1-Methyl-cyclobutylamine

Cat. No.: B1316286

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## Abstract

This document provides a detailed protocol for the synthesis of **1-Methyl-cyclobutylamine**, a valuable building block in medicinal chemistry, through the reductive amination of cyclobutanone with methylamine. The primary method described utilizes sodium triacetoxyborohydride as a mild and selective reducing agent. This application note includes a comprehensive experimental procedure, a summary of quantitative data, characterization details, and visual diagrams to elucidate the reaction pathway and experimental workflow.

## Introduction

**1-Methyl-cyclobutylamine** is a cyclic amine of interest in drug discovery and development due to its unique structural motif. The incorporation of a cyclobutane ring can impart favorable physicochemical properties to lead compounds, such as increased metabolic stability and improved binding affinity. Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds.[1][2][3] This process involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[4] This one-pot procedure is often preferred due to its operational simplicity and high yields.

## Reaction Principle

The synthesis of **1-Methyl-cyclobutylamine** from cyclobutanone and methylamine proceeds via a reductive amination reaction. The reaction is typically carried out using a hydride-based reducing agent. Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) is a particularly effective reagent for this transformation as it is mild, selective for the reduction of the intermediate iminium ion over the starting ketone, and does not require strictly anhydrous conditions.<sup>[5][6][7][8][9]</sup> An alternative reducing agent is sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), which is also selective for the iminium ion under mildly acidic conditions.<sup>[2]</sup>

The reaction mechanism involves two key steps:

- **Iminium Ion Formation:** Cyclobutanone reacts with methylamine in a reversible reaction to form a hemiaminal intermediate, which then dehydrates to form a transient imine. In the presence of a protic source, the imine is protonated to form a more electrophilic iminium ion.
- **Hydride Reduction:** The reducing agent, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the final product, **1-Methyl-cyclobutylamine**.

## Experimental Protocols

### Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.<sup>[5][6]</sup>

Materials:

- Cyclobutanone (1.0 eq)
- Methylamine hydrochloride (1.2 eq)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq)
- Triethylamine (TEA) (1.2 eq)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add cyclobutanone (1.0 eq) and dichloromethane.
- Add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the free amine and subsequent iminium ion.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

- Purify the crude product by distillation or flash column chromatography on silica gel to afford pure **1-Methyl-cyclobutylamine**.

## Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol provides an alternative method using a different reducing agent.

Materials:

- Cyclobutanone (1.0 eq)
- Methylamine (2.0 M solution in THF or MeOH, 1.2 eq)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq)
- Glacial acetic acid (catalytic amount)
- Methanol (MeOH) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask, dissolve cyclobutanone (1.0 eq) in methanol or THF.
- Add the methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.

- Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography.

## Data Presentation

Table 1: Reactant and Product Properties

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Starting Material	Cyclobutanone	1191-95-3	C <sub>4</sub> H <sub>6</sub> O	70.09
Starting Material	Methylamine	74-89-5	CH <sub>5</sub> N	31.06
Product	1-Methyl-cyclobutylamine	40571-47-9	C <sub>5</sub> H <sub>11</sub> N	85.15[10]

Table 2: Typical Reaction Parameters and Expected Outcome

Parameter	Protocol 1 (NaBH(OAc) <sub>3</sub> )	Protocol 2 (NaBH <sub>3</sub> CN)
Stoichiometry		
Cyclobutanone	1.0 eq	1.0 eq
Methylamine source	Methylamine HCl (1.2 eq)	Methylamine solution (1.2 eq)
Reducing Agent	NaBH(OAc) <sub>3</sub> (1.5 eq)	NaBH <sub>3</sub> CN (1.5 eq)
Solvent	Dichloromethane	Methanol or THF
Temperature	0 °C to Room Temperature	Room Temperature
Reaction Time	12 - 16 hours	12 - 24 hours
Typical Yield	High	Good to High
Purity	>95% after purification	>95% after purification

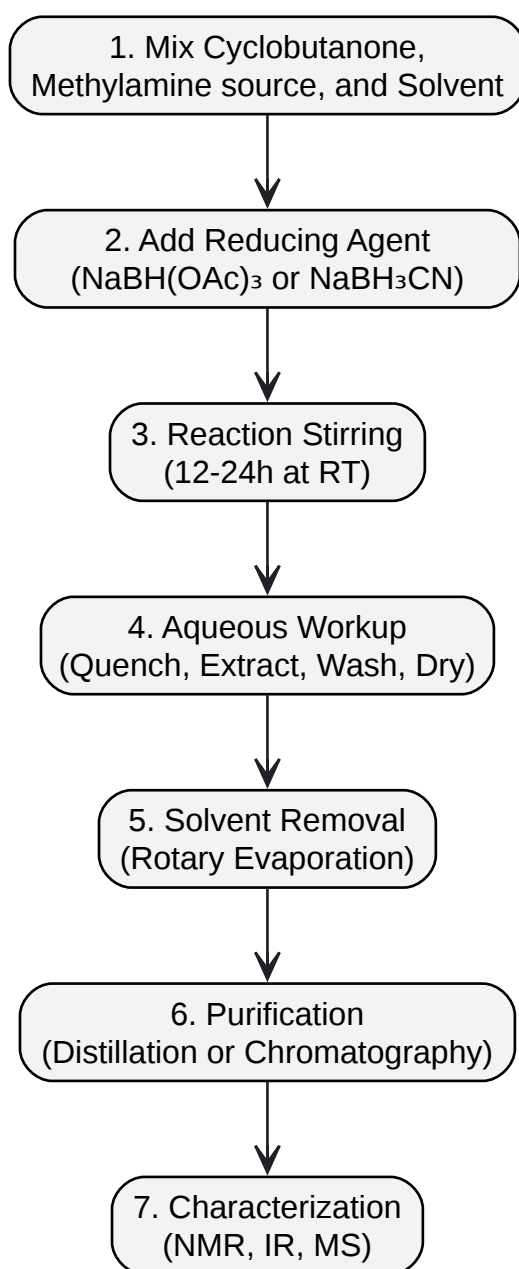
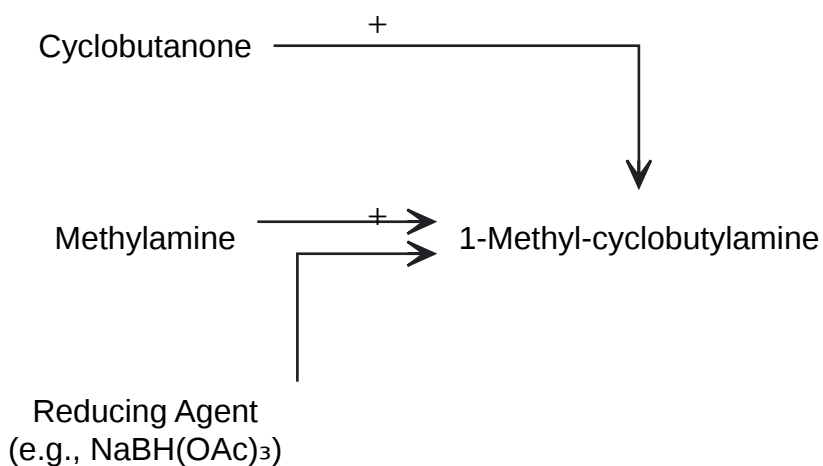
Note: Yields are highly dependent on reaction scale and purification efficiency.

Table 3: Characterization Data for **1-Methyl-cyclobutylamine**

Analysis	Expected Results
Appearance	Colorless to pale yellow liquid
Boiling Point	95.6±8.0 °C (Predicted)[ <a href="#">11</a> ]
<sup>1</sup> H NMR	Signals corresponding to the methyl group, the cyclobutane ring protons, and the amine proton.
<sup>13</sup> C NMR	Signals corresponding to the methyl carbon, the quaternary carbon, and the methylene carbons of the cyclobutane ring.
IR Spectroscopy	Characteristic N-H stretching and bending vibrations, C-H stretching of alkyl groups, and C-N stretching.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z = 85, and characteristic fragmentation patterns.

## Visualizations

### Reaction Scheme





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